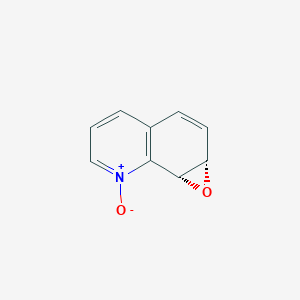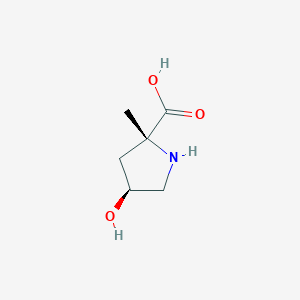
(2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine lactone, is an important chemical compound that plays a key role in various biological processes. It is a small signaling molecule that is produced by a wide range of bacteria and is involved in cell-to-cell communication, a process known as quorum sensing.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its binding to specific receptors on the surface of bacterial cells. This binding triggers a series of signaling events that ultimately lead to changes in gene expression and bacterial behavior. The exact mechanism of this process is still being studied, but it is believed to involve the activation of various transcription factors and the modulation of intracellular signaling pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid are diverse and depend on the specific bacterial species and context in which it is produced. In general, (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone is involved in regulating a wide range of bacterial processes, including biofilm formation, virulence, and antibiotic resistance. It has also been shown to play a role in the symbiotic interactions between bacteria and their hosts, such as in the formation of nitrogen-fixing nodules in leguminous plants.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid in lab experiments has several advantages and limitations. One advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, the use of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone as a signaling molecule in bacterial systems allows for the study of complex behaviors and interactions between bacterial communities.
However, there are also limitations to the use of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid in lab experiments. One limitation is the potential for cross-talk between different bacterial species that produce different signaling molecules. This can complicate the interpretation of experimental results and make it difficult to isolate the effects of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone alone. Additionally, the use of synthetic analogs of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone can introduce confounding factors that may affect the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid. One direction is the development of new synthetic analogs of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone that can be used to study specific bacterial systems or processes. Another direction is the investigation of the role of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone in non-bacterial systems, such as in the interactions between plants and their microbiomes. Finally, the development of new techniques for studying quorum sensing in vivo, such as using imaging technologies to visualize bacterial communities in real-time, could greatly enhance our understanding of the role of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone and other signaling molecules in bacterial behavior and ecology.
Conclusion
In conclusion, (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is an important signaling molecule that plays a key role in bacterial quorum sensing. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for research on (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone that could greatly enhance our understanding of bacterial behavior and ecology.
Synthesemethoden
The synthesis of (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves the reaction of L-serine with acetaldehyde in the presence of a catalyst. The resulting product is then converted to the lactone form using a mild acid, such as hydrochloric acid. This method is relatively simple and has been used by many researchers to synthesize (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has been extensively studied for its role in bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other to regulate gene expression and coordinate their behavior. (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lactone is one of the most common signaling molecules used in quorum sensing, and its production and detection are crucial for the proper functioning of many bacterial communities.
Eigenschaften
CAS-Nummer |
142896-75-1 |
|---|---|
Produktname |
(2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6+/m0/s1 |
InChI-Schlüssel |
IWARIVJLIISIED-UJURSFKZSA-N |
Isomerische SMILES |
C[C@@]1(C[C@@H](CN1)O)C(=O)O |
SMILES |
CC1(CC(CN1)O)C(=O)O |
Kanonische SMILES |
CC1(CC(CN1)O)C(=O)O |
Synonyme |
D-Proline, 4-hydroxy-2-methyl-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



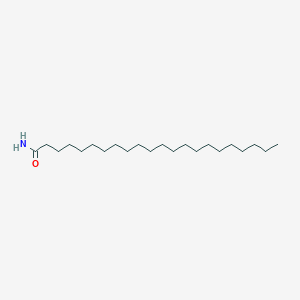
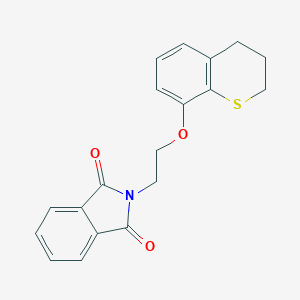
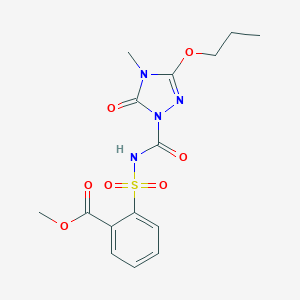
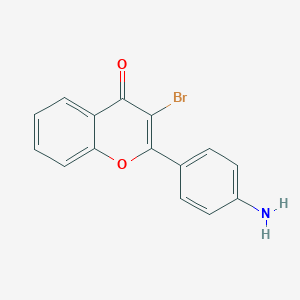
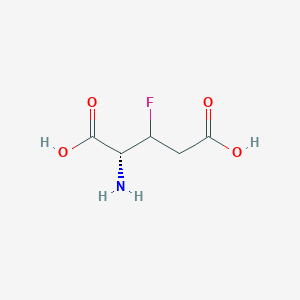
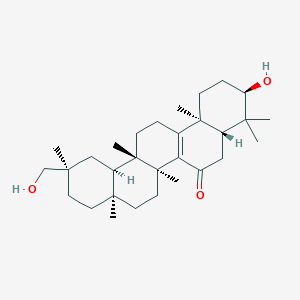
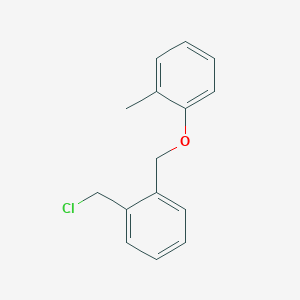
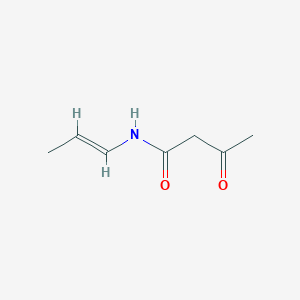
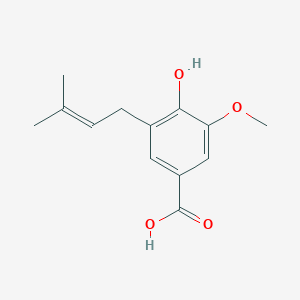
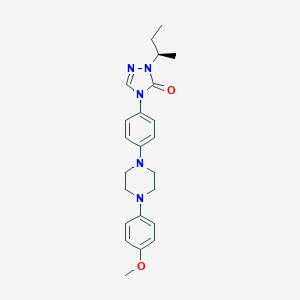
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
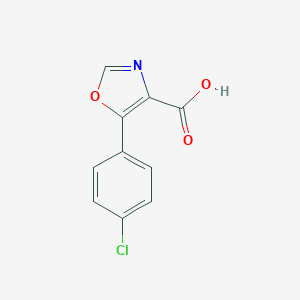
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
